molecular formula C13H7F3O B7894098 2',4,6'-Trifluorobiphenyl-3-carbaldehyde

2',4,6'-Trifluorobiphenyl-3-carbaldehyde

Cat. No.: B7894098
M. Wt: 236.19 g/mol
InChI Key: SONXJEYPTKZAJU-UHFFFAOYSA-N
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Description

2’,4,6’-Trifluorobiphenyl-3-carbaldehyde is an organic compound characterized by the presence of three fluorine atoms attached to a biphenyl structure with an aldehyde functional group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde typically involves the introduction of fluorine atoms into a biphenyl structure followed by the formylation of the aromatic ring. One common method includes the use of trifluoroborate salts in a Suzuki-Miyaura coupling reaction to introduce the trifluorobiphenyl moiety. This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde group at the desired position .

Industrial Production Methods: Industrial production of 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions using palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,4,6’-Trifluorobiphenyl-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde involves its interaction with various molecular targets depending on its application. In organic synthesis, it acts as an electrophilic reagent, participating in reactions such as nucleophilic addition and substitution. In biological systems, the presence of fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

  • 2’,4,6’-Trifluorobiphenyl-4-carbaldehyde
  • 2’,4,6’-Trifluorobiphenyl-2-carbaldehyde
  • 2’,4,6’-Trifluorobiphenyl-3-carboxylic acid

Comparison: 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde is unique due to the specific positioning of the aldehyde group, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, the 3-carbaldehyde derivative may exhibit different electronic and steric properties, affecting its behavior in chemical and biological systems .

Properties

IUPAC Name

5-(2,6-difluorophenyl)-2-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-10-5-4-8(6-9(10)7-17)13-11(15)2-1-3-12(13)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONXJEYPTKZAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-1,3-difluorobenzene (100 g, 477.46 mmol) and 4-fluoro-3-formylphenylboronic acid (96.2 g, 572.95 mmol) in toluene (1432 mL) at RT was added Na2CO3 (2M in H2O) (477.46 mL, 954.2 mmol) and PdCl2(dppf) (7.798 g, 9.54 mmol). The reaction mixture was stirred at 100° C. for 8 h and cooled to RT. Water was added to the reaction mixture and extracted with EtOAc (2×500 mL). Organic layer was washed with brine and dried over Na2SO4. The organic layer was concentrated and purified by column using silica (100-200 mesh) and 0-5% EtOAc-hexane to provide 2′,4,6′-trifluorobiphenyl-3-carbaldehyde (54.3 g, 49.4% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
96.2 g
Type
reactant
Reaction Step One
Quantity
477.46 mL
Type
reactant
Reaction Step One
Quantity
1432 mL
Type
solvent
Reaction Step One
Quantity
7.798 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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